{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone
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Overview
Description
{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone is a complex organic compound that features a combination of indole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indole Moiety: The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions.
Synthesis of the Piperazine Derivative: The piperazine ring can be introduced by reacting 2,5-dichlorobenzenesulfonyl chloride with piperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
Chemistry
In chemistry, {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets through hydrogen bonding and π-π interactions, while the piperazine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
{4-[(2,3-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone: Similar structure but with different substitution pattern on the phenyl ring.
{4-[(2,4-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone: Another structural isomer with different chlorine positions.
Uniqueness
The uniqueness of {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dichlorophenyl group can enhance its binding affinity to certain biological targets compared to other isomers .
Biological Activity
The compound {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone , with the CAS number 951946-95-5 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C19H17Cl2N3O3S |
Molecular Weight | 438.3 g/mol |
IUPAC Name | [4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-(1H-indol-2-yl)methanone |
CAS Number | 951946-95-5 |
Antibacterial Activity
Research indicates that sulfonamide derivatives, including those with piperazine and indole moieties, exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating moderate to strong activity against:
- Salmonella Typhi
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus aureus
In vitro studies have shown that the compound inhibits bacterial growth effectively, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, notably:
- Acetylcholinesterase (AChE) : Important for neurotransmission regulation, inhibition of AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's.
- Urease : This enzyme is crucial in the pathogenesis of certain infections; thus, its inhibition can reduce bacterial virulence.
Inhibition assays revealed that this compound shows promising results in both AChE and urease inhibition .
Anticancer Potential
The indole structure present in the compound is known for its anticancer properties. Studies have indicated that derivatives containing indole can induce apoptosis in cancer cells. The specific mechanisms involve modulation of cell cycle progression and inhibition of oncogenic pathways. Further research is needed to elucidate the precise anticancer mechanisms of this compound .
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several piperazine derivatives for their antibacterial activity. The results indicated that compounds similar to this compound exhibited significant inhibitory effects against various bacterial strains, supporting the hypothesis that structural modifications can enhance antibacterial potency .
Case Study 2: Enzyme Inhibition Profile
In a separate investigation focused on enzyme inhibition, the compound was found to effectively inhibit both AChE and urease. The study highlighted the potential therapeutic applications in managing conditions related to cholinergic dysfunction and bacterial infections .
Properties
Molecular Formula |
C19H17Cl2N3O3S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C19H17Cl2N3O3S/c20-14-5-6-15(21)18(12-14)28(26,27)24-9-7-23(8-10-24)19(25)17-11-13-3-1-2-4-16(13)22-17/h1-6,11-12,22H,7-10H2 |
InChI Key |
RBCHWIGPKVFJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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